4-Methoxy-3-(3-morpholinopropoxy)benzonitrile
Overview
Description
4-Methoxy-3-(3-morpholinopropoxy)benzonitrile is a useful research compound. Its molecular formula is C15H20N2O3 and its molecular weight is 276.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Drug Development
4-Methoxy-3-(3-morpholinopropoxy)benzonitrile plays a crucial role in the synthesis of significant pharmaceutical compounds. For example, it is involved in the synthesis of Gefitinib, an important drug used in cancer treatment. The compound is converted through various chemical reactions to form Gefitinib, demonstrating its versatility in drug synthesis (Jin, Chen, Zou, Shi, & Ren, 2005).
Anticancer Research
There is ongoing research into the development of novel anticancer agents utilizing derivatives of this compound. Studies have shown that certain synthesized derivatives possess potential anticancer properties. These compounds have been tested for their In-Vitro Cytotoxic Activity using assays like MTT, highlighting the compound's potential in developing new cancer treatments (Dave, Gopkumar, Arvind, & Sridevi, 2012).
Potassium Channel Openers
Research into novel potassium channel openers (KCO's) has identified derivatives of this compound as promising candidates. These compounds exhibit potent relaxant activity on smooth muscle, indicating potential therapeutic applications in diseases like hypertension, asthma, and urinary incontinence (Lin, Hsin, & Cheng, 2004).
Liquid Crystalline Behavior
Studies on luminescent compounds for potential use as mesogens have incorporated this compound. These compounds, possessing a bent-core structure, exhibit intriguing liquid crystalline behavior. This research opens doors for their application in new materials and technologies (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).
Tubulin Polymerization Inhibition
Morpholinyl Mannich base derivatives of this compound have been studied for their ability to inhibit tubulin polymerization. This research contributes to understanding how certain compounds can affect cell division, which is crucial in cancer research (Batra, Jurd, & Hamel, 1986).
Electronic and Vibrational Spectra Studies
Investigations into the electronic and vibrational spectra of derivatives of this compound contribute to our understanding of their physical properties. These studies provide insights into the molecular structures and behaviors of these compounds, which can be beneficial in various scientific applications (Goel & Agarwal, 1982).
Pharmacokinetic Studies
This compound is used in developing specific assays for drugs like Gefitinib. This type of research is essential for understanding how drugs are absorbed and metabolized in the body, which is crucial for drug development and safety (Saita, Fujito, & Mori, 2005).
Properties
IUPAC Name |
4-methoxy-3-(3-morpholin-4-ylpropoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-18-14-4-3-13(12-16)11-15(14)20-8-2-5-17-6-9-19-10-7-17/h3-4,11H,2,5-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDDZVCFDZBTCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)OCCCN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801227245 | |
Record name | 4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801227245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675126-28-0 | |
Record name | 4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=675126-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801227245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-3-(3-morpholinopropoxy)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.793 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.